

A Technical Guide to the Physical Properties of Propyl Phenylacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **propyl phenylacetate**. The information is curated for professionals in research and development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a clear, tabular format, details the standard experimental methodologies for key physical property determination, and includes visualizations of experimental workflows and conceptual relationships.

Propyl phenylacetate, with the IUPAC name propyl 2-phenylacetate, is an organic compound classified as a carboxylic acid ester.[1][2] Its molecular formula is C₁₁H₁₄O₂.[3] It is recognized for its characteristic fruity, honey-like aroma and is used in fragrances and as a flavoring agent. For scientific applications, a thorough understanding of its physical properties is essential.

Quantitative Physical Properties

The following table summarizes the key physical properties of **propyl phenylacetate**, compiled from various sources.



Property	Value	Conditions
Molecular Formula	C11H14O2	
Molecular Weight	178.23 g/mol	_
Boiling Point	253.00 °C	@ 760.00 mm Hg
240.00 °C	@ 753.00 mm Hg	
Density / Specific Gravity	0.9431 g/cm ³	@ 15 °C
1.005	@ 25.00 °C	
0.985-0.995	@ 15.5 °C	_
Refractive Index	1.49400	@ 20.00 °C (n20/D)
1.489-1.497		
Vapor Pressure	0.031000 mmHg	@ 25.00 °C (estimated)
Flash Point	> 100.00 °C (> 212.00 °F)	TCC
Solubility	Insoluble to very slightly soluble in water. Soluble in oils and alcohol.	Room Temperature
logP (o/w)	2.930	(estimated)

This data has been aggregated from multiple sources.

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical properties of liquid compounds like **propyl phenylacetate**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] The capillary method is a common and reliable technique for its determination.[4][5]



Apparatus:

- Thiele tube or similar heating apparatus (e.g., aluminum block).[4]
- Thermometer.
- Capillary tube (sealed at one end).[4]
- · Fusion tube or small test tube.
- Heat source (e.g., Bunsen burner or heating mantle).

Procedure:

- A small amount of the liquid sample (e.g., propyl phenylacetate) is placed into the fusion tube.[4]
- The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[4]
- The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or an aluminum heating block.[4]
- The apparatus is heated gently and slowly.[6]
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to be drawn into the capillary tube. This indicates that the vapor pressure inside the



capillary is equal to the external atmospheric pressure. [5][6]

The barometric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density (Digital Density Meter)

Density is the mass per unit volume of a substance.[7] Modern digital density meters, often utilizing an oscillating U-tube, provide highly accurate and rapid measurements. This method is compliant with standards such as ASTM D4052.[8][9]

Apparatus:

- Digital Density Meter with an oscillating U-tube.[10]
- Syringe for sample injection.
- Reagents for cleaning and calibration (e.g., deionized water, ethanol).

Procedure:

- Calibration: The instrument is first calibrated according to the manufacturer's instructions,
 typically using dry air and deionized water at a known temperature.
- Sample Preparation: Ensure the propyl phenylacetate sample is homogenous and free of any air bubbles.
- Injection: A small volume of the sample (typically 1-2 mL) is injected into the thermostatted oscillating U-tube using a syringe.[7][8] Care must be taken to avoid introducing air bubbles.
- Measurement: The instrument measures the change in the oscillation frequency of the Utube caused by the mass of the sample.[10] This frequency is then used to calculate the density.
- Equilibration: Allow the reading to stabilize, which indicates that the sample has reached thermal equilibrium with the instrument.
- Data Recording: The stable density value is recorded. The measurement temperature must also be reported.[11]



 Cleaning: After the measurement, the sample cell is thoroughly cleaned with appropriate solvents and dried.

Determination of Refractive Index (Abbé Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property that is dependent on temperature and the wavelength of light.

Apparatus:

- Abbé Refractometer.[12]
- Constant temperature water bath.
- Light source (often built-in).
- Dropper or pipette.
- Calibration standard (e.g., distilled water or a standard block).[13]

Procedure:

- Setup and Calibration: Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20.0 °C).[14] Calibrate the instrument using a standard of known refractive index.[13]
- Sample Application: Open the prism assembly of the refractometer. Place a few drops of the **propyl phenylacetate** sample onto the surface of the lower prism.[15]
- Prism Closure: Close the prism assembly gently but firmly.
- Measurement: Look through the eyepiece and adjust the coarse and fine control knobs until the light and dark fields are visible.
- Achromatic Adjustment: Turn the compensator dial to eliminate any color fringe at the border of the light and dark fields, resulting in a sharp, well-defined line.[14]



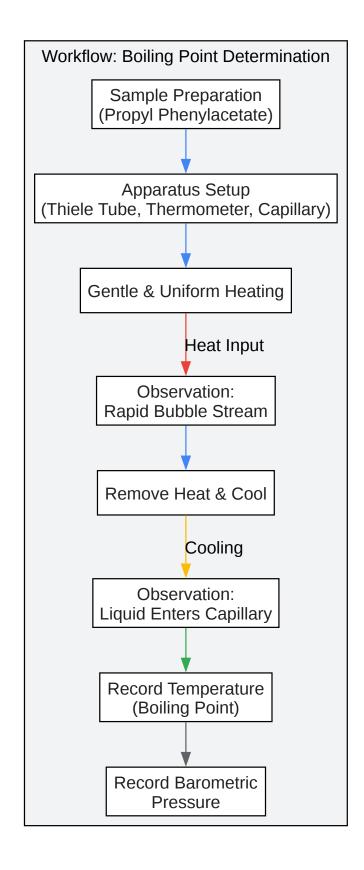
- Reading: Adjust the control knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.[14]
- Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.
- Cleaning: After the measurement, carefully clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) and allow them to dry.[14]

Visualizations

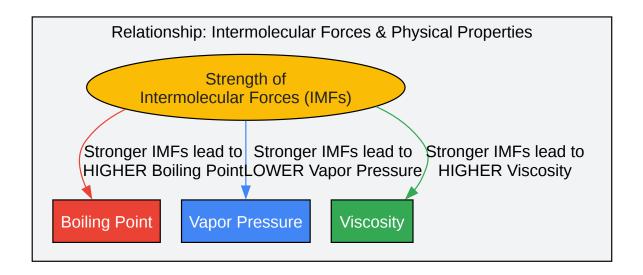
Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for physical property determination and the logical relationship between intermolecular forces and key physical properties.









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